molecular formula C14H11ClFNO2 B11179280 N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide CAS No. 330469-06-2

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide

Cat. No.: B11179280
CAS No.: 330469-06-2
M. Wt: 279.69 g/mol
InChI Key: WKHARSHILDYNEA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a fluorobenzamide moiety. Its unique structure makes it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of N-(5-Chloro-2-hydroxyphenyl)-2-fluorobenzamide.

    Reduction: Formation of N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide is unique due to the presence of both a chloro and methoxy group on the phenyl ring, combined with a fluorobenzamide moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.

Properties

CAS No.

330469-06-2

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C14H11ClFNO2/c1-19-13-7-6-9(15)8-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18)

InChI Key

WKHARSHILDYNEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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